molecular formula C25H21NO6S B2947514 (Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine CAS No. 904436-61-9

(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Cat. No. B2947514
M. Wt: 463.5
InChI Key: XYMOOUCDXGMTOX-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the chromen-2-ylidene core. The presence of the double bond in the chromen-2-ylidene group indicates that this compound could exist in different geometric isomers (E and Z), which could have different physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amine group could act as a nucleophile in reactions, the tosyl group is a good leaving group, and the methoxy group could potentially participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amine, tosyl, and methoxy groups could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound is closely related to the broader category of functionalized helicenes and chromenes, which have been the focus of various studies due to their unique structural properties and potential applications in material science and medicinal chemistry. An efficient synthesis of partially hydrogenated functionalized [5]helicenes and oxa[5]helicenes, which share structural motifs with the compound of interest, has been developed. This synthesis pathway includes base-catalyzed ring transformation, demonstrating the compound's relevance in exploring new synthetic routes and structural dynamics of helicenes and heterohelicenes (Goel et al., 2011).

Antimicrobial and Antifungal Applications

Derivatives of chromen, similar to the compound , have been synthesized and evaluated for potential antimicrobial and antifungal activities. For example, novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide have shown promising results in antimicrobial and antifungal screening, highlighting the compound's potential as a basis for developing new antimicrobial agents (Shah et al., 2016).

Antioxidative and Anticancer Properties

Isoflavone compounds, which are structurally related to the compound of interest, have been studied for their antioxidative and anticancer properties. Specifically, compounds like 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one have demonstrated significant antioxidative activity and potential anticancer ability, suggesting that related compounds may also possess valuable biological activities worth exploring (Ahn et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. It could also involve exploring its physical and chemical properties in more detail .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6S/c1-16-6-9-19(10-7-16)33(27,28)23-14-17-4-3-5-21(29-2)24(17)32-25(23)26-18-8-11-20-22(15-18)31-13-12-30-20/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMOOUCDXGMTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

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